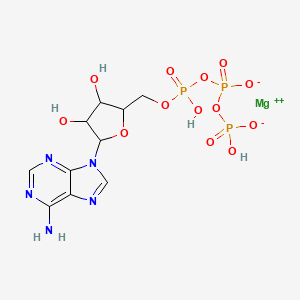![molecular formula C10H18N2O2S B13387493 Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)
Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Biotinol, also known as biotinol, is a derivative of biotin (vitamin H or B7). It is a water-soluble compound that plays a crucial role in various metabolic processes. D-Biotinol is known for its ability to be converted into biotin in vivo, making it an essential nutrient for many organisms . It is commonly used in scientific research and industrial applications due to its unique properties and biological significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Biotinol typically involves the reduction of biotin. One common method is the catalytic hydrogenation of biotin using a palladium catalyst under hydrogen gas. This reaction converts the biotin into D-Biotinol by reducing the double bonds in the biotin molecule .
Industrial Production Methods
Industrial production of D-Biotinol often involves microbial fermentation processes. Microorganisms such as Lactobacillus arabinosus, Lactobacillus casei, and Saccharomyces cerevisiae are used to produce D-Biotinol through fermentation. These microorganisms are cultured in nutrient-rich media, and the D-Biotinol is extracted and purified from the fermentation broth .
Analyse Chemischer Reaktionen
Types of Reactions
D-Biotinol undergoes various chemical reactions, including:
Oxidation: D-Biotinol can be oxidized to form biotin.
Reduction: As mentioned earlier, biotin can be reduced to form D-Biotinol.
Substitution: D-Biotinol can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Biotin.
Reduction: D-Biotinol.
Substitution: Various substituted biotinol derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
D-Biotinol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of biotin derivatives.
Biology: Studied for its role in cellular metabolism and as a cofactor for various enzymes.
Medicine: Investigated for its potential therapeutic effects in treating biotin deficiency and related disorders.
Industry: Used in the production of biotin supplements and as an additive in animal feed and cosmetics
Wirkmechanismus
D-Biotinol exerts its effects by being converted into biotin in vivo. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in critical metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The conversion of D-Biotinol to biotin allows it to participate in these metabolic processes, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
D-Biotinol is similar to other biotin derivatives, such as:
Biotin: The parent compound, essential for various metabolic processes.
Biotinyl-5’-AMP: An intermediate in the biotinylation of proteins.
Biocytin: A biotin-lysine conjugate used in biochemical assays.
Uniqueness
D-Biotinol is unique in its ability to be converted into biotin in vivo, making it a valuable compound for research and industrial applications. Its stability and ease of conversion set it apart from other biotin derivatives .
Eigenschaften
Molekularformel |
C10H18N2O2S |
|---|---|
Molekulargewicht |
230.33 g/mol |
IUPAC-Name |
4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C10H18N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h7-9,13H,1-6H2,(H2,11,12,14) |
InChI-Schlüssel |
RGIKRHKHRAAZIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCCO)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B13387410.png)
![9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B13387414.png)
![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387423.png)
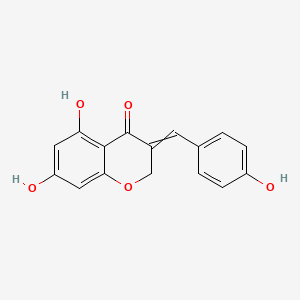

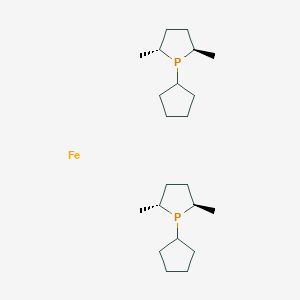
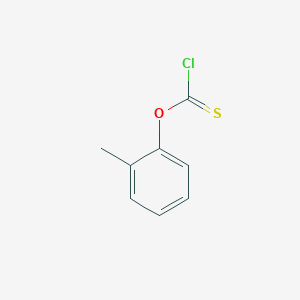
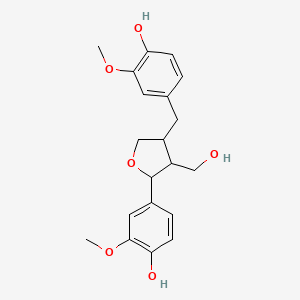
![4-Amino-1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13387456.png)
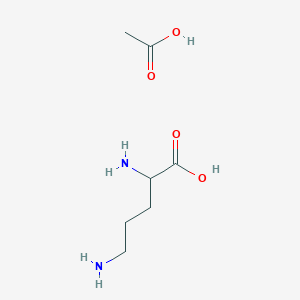

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-2'-chloro-](/img/structure/B13387482.png)
![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)
